molecular formula C18H28N2O2 B6019379 2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B6019379
M. Wt: 304.4 g/mol
InChI Key: AXVYFBKTVIYUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine involves the inhibition of certain enzymes and proteins that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for the replication and transcription of DNA. It has also been found to inhibit the activity of protein kinase C, which is a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This compound has also been found to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine in lab experiments include its high purity and yield. It is also a relatively stable compound, which makes it easy to handle and store. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and facilities to handle and dispose of it safely.

Future Directions

There are many future directions for the research of 2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine. One direction is to further explore its potential as an anti-cancer agent. Studies could focus on optimizing the synthesis of this compound and testing its efficacy in various types of cancer. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. Studies could focus on its mechanism of action and its effects on various inflammatory and pain pathways. Finally, future research could focus on developing novel derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been achieved using various methods. One such method involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1-methylpiperazine in the presence of a catalyst. Another method involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1,2-diaminocyclohexane in the presence of a reducing agent. These methods have been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine has been studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. Studies have also shown that this compound has potential as an anti-cancer agent. It has been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.

properties

IUPAC Name

2-[(2,4-dimethoxy-3-methylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13-17(21-3)8-7-15(18(13)22-4)12-20-11-10-19-9-5-6-16(19)14(20)2/h7-8,14,16H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVYFBKTVIYUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=C(C(=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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